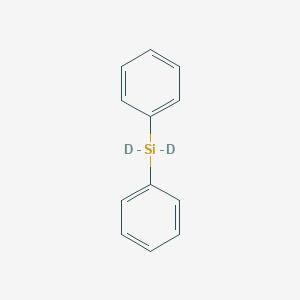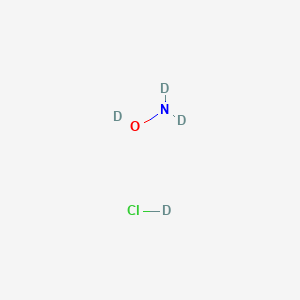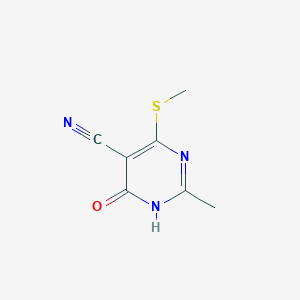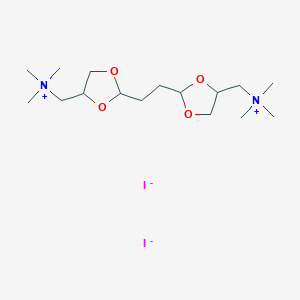
Diphenyl(silane-d2)
Vue d'ensemble
Description
Diphenyl(silane-d2), also known as diphenylsilane, is a silicon-based compound characterized by the presence of two phenyl groups attached to a silicon atom. It serves as a precursor for various silane derivatives and is involved in numerous chemical reactions, particularly in the field of organosilicon chemistry. The compound is of interest due to its potential applications in materials science, catalysis, and as a building block for more complex molecular architectures.
Synthesis Analysis
The synthesis of diphenylsilane derivatives has been explored in several studies. A scalable synthesis of hydrido-disiloxanes from silanes, including the preparation of 1,3-diphenyldisiloxane from phenylsilane, has been reported, demonstrating a one-pot, high-yielding process . Another study describes a two-step assembly of a silane-containing dipeptide fragment starting from diphenylsilane, highlighting the sequential formation of carbon-silicon bonds . Additionally, a simple and cheap synthesis method for diphenyl silanediol from diphenyl dichlorosilane has been developed, achieving high yields under optimal conditions .
Molecular Structure Analysis
The molecular structure of diphenylsilane derivatives has been investigated in several contexts. For instance, the molecular structure of trichloro-2,2-diphenylethylsilane was determined through X-ray structure determination, providing insights into the bonding parameters . A new trigonal polymorph of diphenylbis(triphenylsilyl)silane has also been discovered, adding to the understanding of the structural diversity of these compounds .
Chemical Reactions Analysis
Diphenylsilane and its derivatives participate in a variety of chemical reactions. The synthesis of sterically congested silanes and silanols has been achieved, with the study discussing the weak intramolecular hydrogen bridges in organo-H-silanes and medium-strength hydrogen bonds in organosilanols . Novel cyano functionalized silanes have been synthesized via Suzuki coupling reactions, displaying high thermal stability and potential applications in diphenylamine detection . The reactivity of diphenylneopentylsilene has been explored, demonstrating its generation and cycloaddition behavior, yielding various cycloadducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenylsilane derivatives are influenced by their molecular structure and substituents. The synthesized cyano functionalized silanes exhibit strong fluorescence and high thermal stability, indicating their potential for applications in sensing technologies . The steric congestion in certain diphenylsilane derivatives affects their physical properties, such as out-of-plane deflection and distortion of the spatial arrangement . The study on silica/silane reinforced rubber blends discusses the roles of diphenyl guanidine in modifying the physical properties of the compounds, such as enhancing filler-polymer coupling .
Applications De Recherche Scientifique
Rubber Compounds : Diphenyl guanidine, a related compound to Diphenyl(silane-d2), is used in silica-reinforced rubber compounds for tires, acting as both a secondary accelerator and a catalyst for the silanization reaction. This is crucial for low rolling resistance tires (Hayichelaeh et al., 2018).
Silicon(IV) Derivatives : Research on Diphenyl- and diethyl-silane reacting with octacarbonyldicobalt has led to compounds with potential applications in material science, as indicated by their specific molecular structure (Fieldhouse et al., 1971).
Photopolymerizable Mixtures : Diphenylsilane has been combined with multifunctional acrylates to create photopolymerizable mixtures with low oxygen sensitivity, leading to novel polymer development (El-Roz et al., 2008).
Cure Kinetics of Monomers : Diphenyl(diphenylethynyl)silane has been studied for its cure kinetics, indicating its potential in creating advanced polymers and composites (Tan et al., 2013).
Electron Transporting Materials : Certain silane derivatives, including diphenylsilane derivatives, are used in electrophosphorescent devices, showing promise in the development of more efficient electronic displays (Chung et al., 2015).
Nanolithography : Diphenylsilane derivatives have been employed in dip-pen nanolithography for creating reactive alkoxysilanes on glass, which is a significant contribution to the field of nanofabrication (Jung et al., 2003).
Epoxy/Graphene Oxide Composites : Research has shown that diphenylsilane derivatives can improve the flame retardancy and thermal stability of epoxy composites, which is valuable in materials engineering (Li et al., 2014).
Polymer Synthesis : Diphenylsilane derivatives have been used in the synthesis of various polymers, indicating their versatility in polymer chemistry (Tagle et al., 2003).
Safety And Hazards
Diphenyl(silane-d2) is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
dideuterio(diphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2/i13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCSGNNYCFPWFK-KLTYLHELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SiH2]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][Si]([2H])(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316502 | |
| Record name | Diphenylsilane-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl(silane-d2) | |
CAS RN |
17950-94-6 | |
| Record name | Diphenylsilane-d2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17950-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylsilane-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17950-94-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)




![1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B93122.png)




![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)

